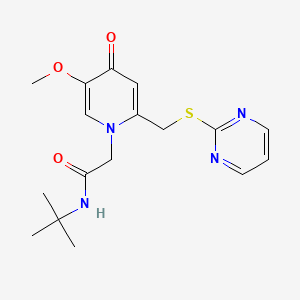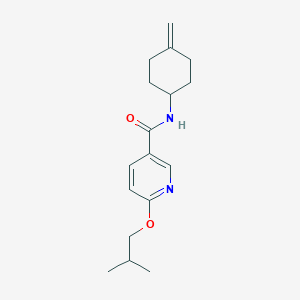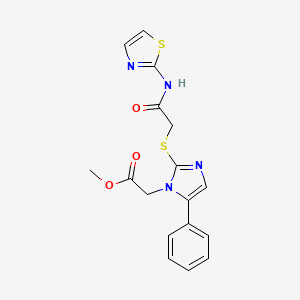
3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine, also known as CFSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CFSP is a small molecule inhibitor that targets a specific protein, making it a valuable tool in the study of various biological processes. In
科学研究应用
3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of a specific protein, making it a valuable tool in the study of various biological processes. This compound has been used in studies of cancer, inflammation, and neurodegeneration, among other areas of research. Its ability to target a specific protein makes it a valuable tool for understanding the underlying mechanisms of these diseases and developing new treatments.
作用机制
3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine works by binding to a specific protein and inhibiting its activity. This protein, which is involved in various biological processes, is a key target for many diseases. By inhibiting its activity, this compound can help to reduce the symptoms of these diseases and potentially even cure them. The exact mechanism of action of this compound is still being studied, but it is believed to involve the disruption of protein-protein interactions.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. This compound also has potential applications in the treatment of diabetes and cardiovascular disease. Its ability to target a specific protein makes it a valuable tool for understanding the underlying mechanisms of these diseases and developing new treatments.
实验室实验的优点和局限性
3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine has several advantages as a tool for scientific research. Its ability to target a specific protein makes it a valuable tool for studying the underlying mechanisms of diseases. It is also relatively easy to synthesize and can be produced in high yields and purity. However, there are also limitations to using this compound in lab experiments. Its specificity means that it may not be effective against all diseases, and there may be unintended side effects. Additionally, this compound is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
未来方向
There are several future directions for research on 3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine. One area of interest is in the development of new treatments for cancer and other diseases. This compound has shown promise in inhibiting the growth of cancer cells, and more research is needed to fully understand its potential applications in this area. Additionally, there is interest in exploring the potential use of this compound in combination with other drugs to enhance its effectiveness. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research. Its ability to target a specific protein makes it a valuable tool for studying the underlying mechanisms of diseases and developing new treatments. While there are limitations to using this compound in lab experiments, its potential applications in the treatment of cancer, inflammation, and neurodegeneration make it an exciting area of research. Further research is needed to fully understand the potential applications and limitations of this compound.
合成方法
The synthesis of 3-(3-Cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine involves several steps, starting with the reaction of 3-cyano-3-fluoropyrrolidine-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-fluorosulfonyloxypyridine to yield the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a reliable compound for scientific research.
属性
IUPAC Name |
3-(3-cyano-3-fluoropyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O4S/c12-11(6-14)1-2-16(7-11)10(17)8-3-9(5-15-4-8)20-21(13,18)19/h3-5H,1-2,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPPBXFCNIECNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C#N)F)C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride](/img/no-structure.png)
![2-[(2-bromophenoxy)methyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2355885.png)
![1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One](/img/structure/B2355886.png)
![N-(3-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2355887.png)
![N-(2-nitrophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2355888.png)
![2-chloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B2355892.png)

![2-(3-{[(2-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B2355896.png)
![3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2355897.png)


![methyl 3-(2-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2355901.png)


